molecular formula C14H15ClN6 B11299578 N~4~-(3-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11299578
M. Wt: 302.76 g/mol
InChI Key: RBUFZUMXKWRJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(3-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate can form an intermediate, which is then cyclized with formamide to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of N4-(3-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(3-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 makes it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C14H15ClN6

Molecular Weight

302.76 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C14H15ClN6/c1-20(2)14-18-12(11-8-16-21(3)13(11)19-14)17-10-6-4-5-9(15)7-10/h4-8H,1-3H3,(H,17,18,19)

InChI Key

RBUFZUMXKWRJBN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.